molecular formula C15H18N2 B10851805 N-cyclohexylquinolin-4-amine

N-cyclohexylquinolin-4-amine

Cat. No.: B10851805
M. Wt: 226.32 g/mol
InChI Key: XRSBCRPPSASDNY-UHFFFAOYSA-N
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Description

N-cyclohexylquinolin-4-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their broad range of biological activities and applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The compound features a quinoline core with a cyclohexyl group attached to the nitrogen atom at the 1-position and an amine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexylquinolin-4-amine can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with aldehydes under acidic conditions. For instance, the Gould-Jacob synthesis is a classical method used for constructing the quinoline scaffold . Additionally, modern techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to achieve greener and more efficient syntheses .

Industrial Production Methods: Industrial production of quinoline derivatives often involves large-scale reactions using robust and scalable methods. Transition metal-catalyzed reactions, ionic liquid-mediated reactions, and ultrasound irradiation are some of the techniques employed to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-cyclohexylquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclohexylquinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in antimalarial activity, the compound inhibits the formation of β-hematin, a crucial process for the survival of the malaria parasite . In anticancer activity, it may interfere with cell proliferation pathways and induce apoptosis in cancer cells .

Similar Compounds:

Uniqueness: this compound is unique due to the presence of the cyclohexyl group, which can influence its biological activity and pharmacokinetic properties. This structural modification can enhance its binding affinity to molecular targets and improve its stability .

Properties

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

N-cyclohexylquinolin-4-amine

InChI

InChI=1S/C15H18N2/c1-2-6-12(7-3-1)17-15-10-11-16-14-9-5-4-8-13(14)15/h4-5,8-12H,1-3,6-7H2,(H,16,17)

InChI Key

XRSBCRPPSASDNY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=CC=NC3=CC=CC=C32

Origin of Product

United States

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